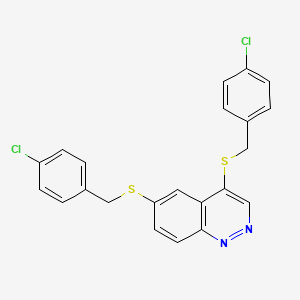

4,6-Bis((4-chlorobenzyl)thio)cinnoline

Description

Properties

CAS No. |

6957-46-6 |

|---|---|

Molecular Formula |

C22H16Cl2N2S2 |

Molecular Weight |

443.4 g/mol |

IUPAC Name |

4,6-bis[(4-chlorophenyl)methylsulfanyl]cinnoline |

InChI |

InChI=1S/C22H16Cl2N2S2/c23-17-5-1-15(2-6-17)13-27-19-9-10-21-20(11-19)22(12-25-26-21)28-14-16-3-7-18(24)8-4-16/h1-12H,13-14H2 |

InChI Key |

SZHWHBBFRJFVEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CSC2=CC3=C(C=C2)N=NC=C3SCC4=CC=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Bis 4 Chlorobenzyl Thio Cinnoline

General Principles of Cinnoline (B1195905) Ring System Synthesis

Richter and Widman-Stoermer Cyclizations

The Richter cinnoline synthesis is a foundational method that involves the diazotization of an o-aminoarylalkyne, followed by intramolecular cyclization. ijper.org For instance, the cyclization of diazotized o-aminophenylpropiolic acid yields a 4-hydroxycinnoline derivative. ijper.org Subsequent functional group manipulations can then be performed to achieve the desired substitution pattern.

The Widman-Stoermer synthesis offers an alternative route, proceeding via the diazotization of an α-vinyl-aniline. ijper.org This reaction involves the formation of a diazonium salt which then undergoes an intramolecular cyclization to form the cinnoline ring. The nature of the substituents on the vinyl group can influence the position of substitution on the resulting cinnoline.

| Cyclization Method | Starting Material | Key Transformation | Initial Product |

| Richter Cyclization | o-Aminoarylalkyne | Diazotization and intramolecular cyclization | 4-Hydroxycinnoline derivative |

| Widman-Stoermer Cyclization | α-Vinyl-aniline | Diazotization and intramolecular cyclization | Substituted cinnoline |

Diazotization and Intramolecular Cyclization Approaches

Beyond the classical named reactions, a broader range of synthetic strategies relies on the diazotization of an amino group on a benzene (B151609) ring, followed by an intramolecular cyclization. A common approach involves the diazotization of a substituted aniline (B41778), which is then coupled with a compound containing an active methylene (B1212753) group to form a hydrazone. orgsyn.org This hydrazone can then undergo an intramolecular cyclization, often promoted by a Lewis acid, to yield a 4-aminocinnoline derivative. orgsyn.org

Another strategy involves the intramolecular redox cyclization of compounds like 2-nitrobenzyl alcohol and benzylamine, which can proceed through a 2-nitrosobenzaldehyde intermediate to form the cinnoline ring.

Multicomponent Reaction Strategies for Cinnoline Scaffolds

Multicomponent reactions (MCRs) represent a modern and efficient approach to the synthesis of complex heterocyclic systems, including structures analogous to cinnolines. nih.govresearchgate.net These reactions involve the one-pot combination of three or more starting materials to form a product that contains portions of all the initial reactants. While specific MCRs for the direct synthesis of 4,6-disubstituted cinnolines are not widely reported, the principles can be applied to generate highly functionalized precursors. For example, MCRs are used to produce polysubstituted pyridines and quinolines, which share structural similarities with cinnolines. nih.govresearchgate.net A hypothetical MCR for a cinnoline derivative could involve the reaction of a hydrazine, a dicarbonyl compound, and another component to rapidly assemble the core structure.

Strategies for Thioether Moiety Incorporation

Once the cinnoline scaffold is synthesized, the next critical step is the introduction of the two (4-chlorobenzyl)thio groups at the 4 and 6 positions. This is typically achieved through the formation of carbon-sulfur bonds.

Direct Thiolation and Alkylation of Thiols

A plausible and direct method for introducing the thioether moieties involves a nucleophilic aromatic substitution (SNAr) reaction. This would necessitate a precursor such as 4,6-dichlorocinnoline (B3150008) . Although the synthesis of this specific precursor is not well-documented, analogous compounds like 4,7-dichloroquinoline are prepared by chlorination of the corresponding hydroxyquinolines using reagents like phosphorus oxychloride (POCl₃). nbinno.comwikipedia.org

Assuming the successful synthesis of 4,6-dichlorocinnoline, the two chlorine atoms can be displaced by a sulfur nucleophile. The general approach involves the reaction of the dichlorocinnoline with a thiol in the presence of a base. In this specific case, 4-chlorobenzyl thiol would be the nucleophile of choice. The base serves to deprotonate the thiol, forming a more nucleophilic thiolate anion, which then attacks the electron-deficient carbon atoms at positions 4 and 6 of the cinnoline ring, displacing the chloride ions.

| Reaction Step | Reactants | Reagents | Product |

| Thiolation | 4,6-Dichlorocinnoline, 4-Chlorobenzyl thiol | Base (e.g., NaH, K₂CO₃) | 4,6-Bis((4-chlorobenzyl)thio)cinnoline |

An alternative to direct alkylation with 4-chlorobenzyl thiol would be the initial formation of a cinnoline-4,6-dithiol . This could potentially be achieved by reacting 4,6-dichlorocinnoline with a sulfur source like sodium hydrosulfide (NaSH). The resulting dithiol could then be alkylated in a separate step with 4-chlorobenzyl chloride in the presence of a base.

Utilization of Organosulfur Reagents in C-S Bond Formation

Modern synthetic chemistry offers a variety of organosulfur reagents and metal-catalyzed cross-coupling reactions for the formation of C-S bonds. Palladium- and copper-catalyzed reactions are particularly prominent in this area.

For the synthesis of the target compound, a palladium-catalyzed thiolation could be envisioned. researchgate.net This would involve the reaction of 4,6-dichlorocinnoline with 4-chlorobenzyl thiol in the presence of a palladium catalyst and a suitable ligand. Such cross-coupling reactions often offer milder reaction conditions and greater functional group tolerance compared to traditional SNAr reactions.

Alternatively, copper-catalyzed methods are also widely used for the formation of aryl thioethers. These reactions can proceed through various mechanisms and offer a complementary approach to palladium catalysis. The choice of catalyst, ligand, base, and solvent are all critical parameters that would need to be optimized for the specific substrate.

Transition Metal-Catalyzed Thioether Syntheses

The formation of aryl thioethers, such as this compound, is frequently accomplished through transition metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance. The general mechanism involves the oxidative addition of a metal catalyst to an aryl halide, coordination of a thiol, and subsequent reductive elimination to yield the desired thioether. acsgcipr.org

Copper-Catalyzed C-S Bond Formation

Copper-catalyzed methods represent a classical and continually evolving approach to C-S bond formation, often referred to as Ullmann-type couplings. acsgcipr.org These reactions are advantageous due to the low cost and toxicity of copper catalysts compared to other transition metals. The process typically involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base. Modern iterations of this reaction have seen the development of various ligands that allow the reaction to proceed under milder conditions. acsgcipr.org

For the synthesis of cinnoline derivatives, a copper-catalyzed approach could involve the reaction of a dihalocinnoline precursor with the appropriate thiol. Mechanistic studies suggest that a single-electron-transfer (SET) process can play a crucial role, initiating the C-S cross-coupling. nih.gov

Table 1: Key Features of Copper-Catalyzed C-S Bond Formation

| Feature | Description |

|---|---|

| Catalyst | Typically Cu(I) salts like CuI. |

| Reactants | Aryl/Heteroaryl Halides and Thiols. |

| Base | Often required to deprotonate the thiol. |

| Advantages | Low cost, low toxicity of the catalyst. |

| Challenges | Sometimes requires harsh reaction conditions, though modern ligands have mitigated this. |

Iron-Copper Co-catalyzed Approaches

The synergistic use of iron and copper catalysts has emerged as a powerful strategy in cross-coupling reactions. This bimetallic system can exhibit higher catalytic efficiency than either metal alone. researchgate.net Iron-copper co-catalyzed systems have been effectively used for the S-arylation of thiols with aryl iodides, demonstrating the utility of combining these inexpensive and abundant metals. The addition of iron can significantly affect reactions, sometimes influenced by trace amounts of copper, highlighting the intricate interplay between the two metals. Ligand-free conditions often make these protocols practical and appealing for broader applications. researchgate.net

Rhodium-Catalyzed Methods for Organosulfur Compounds

Rhodium complexes are effective catalysts for creating organosulfur compounds, often operating under neutral conditions without the need for bases or other additives. organic-chemistry.orgmdpi.com These methods can involve the decarbonylative synthesis of thioethers from thioesters or the reaction of aryl fluorides with sulfur sources. organic-chemistry.orgmdpi.com A key feature of some rhodium-catalyzed systems is the reversible cleavage of C-S bonds, allowing for equilibrium-driven reactions. mdpi.com Rhodium catalysts can also activate C-H bonds for thiolation reactions with disulfides, providing an alternative route to C-S bond formation. mdpi.com

Base-Free and Additive-Free Protocols for Heteroaryl Thioethers

Recent advancements in organic synthesis have focused on developing more environmentally benign and atom-economical methods. Base-free and additive-free protocols for synthesizing heteroaryl thioethers align with these goals. For instance, photochemical organocatalytic methods have been developed that use light to generate aryl radicals from inexpensive aryl chlorides, which can then react with a sulfur source to form thioethers under mild, thiol-free conditions. nih.gov Another approach involves nucleophilic aromatic substitution (SNAr) reactions, where electron-deficient heteroaryl halides can react directly with thiols, often in the presence of a mild base like potassium carbonate, but progress is being made toward eliminating even these additives. nih.gov

Specific Synthetic Pathways to this compound

Multi-Step Reaction Sequences in Target Compound Synthesis

The proposed synthesis of this compound would logically begin with the construction of a suitable cinnoline precursor, followed by chlorination and subsequent nucleophilic substitution with the desired thiol.

Step 1: Synthesis of a 4,6-Disubstituted Cinnoline Precursor The initial step would involve the synthesis of a cinnoline ring with functional groups at the 4 and 6 positions that can be converted to chloro groups. A common strategy in heterocyclic chemistry is to synthesize a dihydroxy-substituted core. This could potentially be achieved through various cyclization methods that are foundational to cinnoline synthesis. researchgate.netresearchgate.net

Step 2: Chlorination of the Cinnoline Core The dihydroxycinnoline precursor would then be converted to 4,6-dichlorocinnoline. This transformation is a standard procedure in heterocyclic chemistry, typically accomplished using a strong chlorinating agent like phosphoryl chloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). nbinno.comwikipedia.org This step is analogous to the well-documented synthesis of 4,7-dichloroquinoline. nbinno.comwikipedia.orgchemicalbook.com

Step 3: Nucleophilic Aromatic Substitution The final step involves the formation of the two C-S bonds. The 4,6-dichlorocinnoline intermediate would undergo a nucleophilic aromatic substitution (SNAr) reaction with two equivalents of 4-chlorobenzylthiol. Thiolates are excellent nucleophiles for this type of reaction. chemistrysteps.comyoutube.com The reaction would likely be carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the thiol and form the more nucleophilic thiolate anion. nih.gov This would displace both chlorine atoms on the cinnoline ring to yield the final product, this compound. The reactivity of heteroaryl halides in SNAr reactions is dependent on the electronic nature of the heterocyclic system. nih.gov

Table 2: Proposed Multi-Step Synthesis Overview

| Step | Transformation | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Cinnoline Ring Formation | Cyclization of appropriate precursors | 4,6-Dihydroxycinnoline (Hypothetical Precursor) |

| 2 | Chlorination | POCl₃ / PCl₅, Heat | 4,6-Dichlorocinnoline |

| 3 | Thioetherification | 2 eq. 4-chlorobenzylthiol, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | this compound |

This proposed pathway leverages well-established reactions in heterocyclic chemistry to provide a logical and feasible route to the target compound.

Alkylation and Condensation Reactions for Functionalization

The synthesis of this compound is logically achieved through the functionalization of a pre-formed cinnoline core, most plausibly 4,6-dichlorocinnoline. This precursor can be prepared via methods analogous to those used for similar heterocyclic systems, such as the conversion of a corresponding 4,6-dihydroxycinnoline intermediate using a chlorinating agent like phosphoryl chloride (POCl₃).

Once the 4,6-dichlorocinnoline precursor is obtained, the introduction of the two (4-chlorobenzyl)thio substituents is accomplished via a nucleophilic aromatic substitution (SNA_r_) reaction. This class of reaction is highly effective for substituting leaving groups, such as chlorine, on electron-deficient aromatic rings like cinnoline.

The key steps in this functionalization are:

Nucleophile Formation : The sulfur nucleophile, 4-chlorobenzylthiolate, is generated in situ by treating 4-chlorobenzylthiol with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Nucleophilic Attack : The thiolate anion attacks the electron-deficient carbon atoms at positions 4 and 6 of the cinnoline ring, which bear the chlorine leaving groups.

Intermediate and Product Formation : The reaction proceeds through a Meisenheimer complex intermediate. The subsequent loss of the chloride ions restores the aromaticity of the ring, yielding the final product, this compound.

This reaction is typically performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethylacetamide (DMAc), which can solvate the cation of the base and facilitate the substitution process. nih.gov The reactivity of heteroaryl halides in SNA_r_ reactions is dependent on the electronic nature of the heterocycle; the electron-withdrawing character of the nitrogen atoms in the cinnoline ring activates the C-Cl bonds towards nucleophilic attack. nih.gov

| Parameter | Typical Condition/Reagent | Function | Reference |

|---|---|---|---|

| Substrate | 4,6-Dichlorocinnoline | The electrophilic core for substitution. | N/A |

| Nucleophile | 4-Chlorobenzylthiol | Source of the (4-chlorobenzyl)thio group. | N/A |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the thiol to generate the active thiolate nucleophile. | nih.gov |

| Solvent | Dimethylacetamide (DMAc) or DMF | Polar aprotic solvent that facilitates the reaction. | nih.gov |

| Temperature | Room Temperature to 100 °C | Provides sufficient energy for the reaction to proceed at a practical rate. | nih.gov |

Green Chemistry Principles in Cinnoline-Thioether Synthesis

Modern synthetic chemistry increasingly emphasizes the adoption of green chemistry principles to reduce environmental impact, improve safety, and enhance efficiency. The synthesis of this compound can be significantly optimized by incorporating these sustainable practices.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat reactions. Unlike conventional heating, which relies on conduction and convection, microwave energy is directly absorbed by polar molecules in the reaction mixture, leading to rapid and uniform heating. This technique offers dramatic reductions in reaction times, often from hours to minutes, and can lead to higher product yields and purity by minimizing the formation of side products.

For the synthesis of cinnoline-thioethers, MAOS can be applied to:

Cinnoline Ring Formation : The initial cyclization reaction to form the cinnoline nucleus can be accelerated. Studies on related heterocycles have shown that controlled microwave heating can afford high yields (86-93%) of cinnoline derivatives in as little as 20 minutes. researchgate.net

SNA_r_ Functionalization : The substitution of chlorine atoms with 4-chlorobenzylthiol can also be expedited. The efficient and rapid heating provided by microwaves can significantly shorten the time required for the substitution reaction compared to conventional refluxing methods.

| Parameter | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |

|---|---|---|

| Reaction Time | Several hours | ~20 minutes researchgate.net |

| Energy Input | High (prolonged heating) | Low (short duration) |

| Yield | Moderate to good | Good to excellent (e.g., 86-93%) researchgate.net |

| Heating Mechanism | Conduction/Convection (surface heating) | Dielectric Heating (volumetric heating) |

Ultrasound-Assisted Synthetic Routes

The application of ultrasound in chemical reactions, known as sonochemistry, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. The formation, growth, and collapse of microscopic bubbles in the reaction liquid generate localized hot spots with extremely high temperatures and pressures, leading to improved mass transfer and the generation of highly reactive species.

For the synthesis of this compound, ultrasound irradiation can be particularly beneficial for the SNA_r_ step. The high-energy environment created by cavitation can help overcome activation energy barriers and increase the rate of substitution. This method is considered a green technique as it often allows reactions to proceed under milder bulk conditions (e.g., lower temperatures), reduces reaction times, and can lead to higher product purity.

Solvent-Free Conditions and Mechanochemical Techniques (e.g., Ball Milling)

A major goal of green chemistry is to reduce or eliminate the use of volatile and hazardous organic solvents. Mechanochemistry, particularly ball milling, offers a powerful approach to conducting reactions in the absence of a solvent. In a ball mill, reactants are placed in a container with grinding media (balls), and the mechanical energy from rotation or vibration induces chemical transformations.

This solvent-free technique is highly applicable to the synthesis of N-heterocyclic compounds. mdpi.comresearchgate.netnih.govresearchgate.net The synthesis of the target thioether could be envisioned as a solid-state reaction between 4,6-dichlorocinnoline and a solid salt of 4-chlorobenzylthiol in a ball mill. The advantages of this approach include:

Elimination of hazardous solvents, reducing waste and environmental impact.

High reaction efficiency and often quantitative yields.

Energy efficiency compared to conventional heating. researchgate.netnih.gov

Access to different reaction pathways or products compared to solution-phase chemistry.

| Feature | Description | Reference |

|---|---|---|

| Reaction Medium | Solvent-free (solid state) or liquid-assisted grinding (minimal solvent). | mdpi.com |

| Energy Input | Mechanical (kinetic energy from grinding media). | researchgate.net |

| Key Advantages | Reduced waste, high efficiency, lower energy consumption, enhanced safety. | researchgate.netnih.govresearchgate.net |

| Applicability | Proven for a wide range of organic reactions, including the synthesis of N-heterocycles. | mdpi.comdntb.gov.ua |

Sustainable Reagents and Renewable Feedstocks in Heterocycle Synthesis

The principle of using renewable feedstocks aims to shift the chemical industry away from its dependence on depleting fossil fuels. scispace.com While a fully renewable synthesis of this compound is a long-term goal, steps can be taken to incorporate more sustainable materials. The cinnoline core, a benzopyridazine, could potentially be derived from biomass. For instance, synthetic strategies for other N-heterocycles have utilized bio-based platform molecules. nih.gov

Furthermore, the choice of reagents can be made more sustainable. For the introduction of the sulfur moiety, thiourea presents an inexpensive, stable, and less hazardous alternative to thiols for generating the sulfur nucleophile in situ. rsc.org Using greener bases and exploring recyclable catalysts also aligns with this principle.

Development of One-Pot and Multicomponent Reactions (MCRs)

One-pot reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps into a single procedure without isolating intermediates. This approach significantly reduces solvent use, purification steps, and waste generation, while also saving time and resources.

The synthesis of functionalized cinnolines is amenable to such strategies. MCRs have been developed for the synthesis of densely substituted cinnolines under microwave irradiation, combining several starting materials in a single step to build the complex heterocyclic product. researchgate.net A hypothetical one-pot synthesis for a precursor to the target molecule could involve the reaction of a substituted hydrazine, a dicarbonyl compound, and a chlorinating agent to directly form a dichlorocinnoline intermediate. Similarly, a one-pot approach for the thioether formation could involve the in situ generation of the thiol from thiourea followed by its reaction with the dichlorocinnoline substrate. rsc.org These advanced strategies represent a more atom-economical and efficient route to complex molecules like this compound.

Catalytic Methodologies for Enhanced Process Performance

The synthesis of this compound, a molecule with a complex heteroaromatic core and two thioether linkages, can be significantly optimized through the use of catalytic methodologies. Traditional synthetic routes often require harsh reaction conditions and may result in lower yields and undesirable byproducts. In contrast, transition metal-catalyzed cross-coupling reactions offer a more efficient, selective, and milder pathway for the formation of carbon-sulfur (C–S) bonds, which are central to the structure of the target molecule.

The most plausible synthetic strategy for this compound involves a double nucleophilic substitution reaction on a 4,6-dihalocinnoline precursor with 4-chlorobenzylthiol. This transformation is ideally suited for catalysis by transition metals such as palladium and copper, which are well-known to facilitate C–S bond formation.

Palladium-Catalyzed Thioetherification

Palladium-catalyzed cross-coupling reactions, particularly those of the Buchwald-Hartwig amination type, can be adapted for C–S bond formation. These reactions typically employ a palladium(0) catalyst, which is generated in situ from a palladium(II) precatalyst, in the presence of a suitable phosphine ligand and a base.

The proposed catalytic cycle for the synthesis of this compound would commence with the oxidative addition of the palladium(0) catalyst to the C-X bond (where X is a halogen) of the 4,6-dihalocinnoline. This is followed by the coordination of the 4-chlorobenzylthiolate, which is formed by the deprotonation of 4-chlorobenzylthiol by the base. The subsequent reductive elimination from the palladium(II) intermediate yields the desired thioether and regenerates the palladium(0) catalyst, allowing the cycle to continue.

The choice of ligand is critical for the efficiency of the catalytic process. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps. The selection of the base and solvent is also crucial and must be optimized to ensure high yields and minimize side reactions.

Copper-Catalyzed Thioetherification

Copper-catalyzed C–S cross-coupling reactions, often referred to as Ullmann-type couplings, provide an alternative and often more cost-effective approach to palladium-catalyzed methods. These reactions typically utilize a copper(I) salt as the catalyst, often in the presence of a ligand and a base.

In a manner analogous to the palladium-catalyzed process, the copper-catalyzed reaction would involve the formation of a copper-thiolate intermediate. The subsequent coupling with the 4,6-dihalocinnoline would proceed to form the desired product. Ligand-free copper-catalyzed systems have also been developed, simplifying the reaction setup.

The following tables summarize hypothetical catalytic conditions for the synthesis of this compound based on analogous reactions reported in the literature for the formation of aryl thioethers from dihaloarenes.

Table 1: Hypothetical Palladium-Catalyzed Synthesis of this compound

| Entry | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

| 1 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 |

| 2 | Pd₂(dba)₃ | dppf | K₃PO₄ | Dioxane | 100 |

| 3 | PdCl₂(PPh₃)₂ | P(t-Bu)₃ | NaOt-Bu | THF | 80 |

Table 2: Hypothetical Copper-Catalyzed Synthesis of this compound

| Entry | Copper Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| 1 | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120 |

| 2 | Cu₂O | Neocuproine | Cs₂CO₃ | DMSO | 130 |

| 3 | Cu(acac)₂ | None | Et₃N | Pyridine | 115 |

Detailed Research Findings

While specific research on the catalytic synthesis of this compound is not extensively documented, studies on the synthesis of related bis(aryl thioether) heterocycles provide valuable insights. Research has shown that the sequential displacement of halogens in dihalo-heterocycles is possible and that the reactivity of the halogen atoms can be influenced by their position on the aromatic ring.

For palladium-catalyzed reactions, the use of bulky biarylphosphine ligands has been demonstrated to be effective in promoting the coupling of sterically hindered substrates and can lead to high yields and turnover numbers. The choice of base is also critical, with weaker bases such as carbonates often being preferred to minimize base-induced side reactions.

In the realm of copper catalysis, the development of soluble copper salts and the use of chelating ligands have expanded the scope and efficiency of C–S cross-coupling reactions. These advancements have enabled the synthesis of complex aryl thioethers under milder conditions than previously possible.

The application of these catalytic methodologies to the synthesis of this compound is expected to provide a more sustainable and efficient route to this compound, with improved yields and purity compared to non-catalytic methods. Further research would be required to optimize the specific reaction conditions for this particular transformation.

Reaction Mechanisms and Intramolecular/intermolecular Reactivity Studies

Mechanistic Elucidation of Cinnoline (B1195905) Ring Annulation

The formation of the cinnoline ring system is a critical step in the synthesis of the target molecule. While specific studies on the annulation leading directly to 4,6-disubstituted cinnolines are not extensively detailed in the public domain, the mechanism can be understood by examining established cinnoline synthesis routes.

One of the foundational methods is the Richter Cinnoline Synthesis . This reaction involves the cyclization of an ortho-alkynyl-substituted arenediazonium salt. wikipedia.org The process is believed to proceed via an intramolecular electrophilic attack of the diazonium group onto the carbon-carbon triple bond, followed by tautomerization to form the aromatic cinnoline ring.

Another prevalent pathway is the cyclization of arylhydrazones, which is a versatile method allowing for various substitution patterns. researchgate.net For instance, the Fischer indole (B1671886) synthesis, while producing indoles, shares mechanistic features with certain cinnoline syntheses that proceed via cyclization of phenylhydrazones of α-keto esters. A common approach involves the intramolecular cyclization of o-acylphenylhydrazones, which can be catalyzed by acids. The mechanism generally involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack from the aniline (B41778) nitrogen, and subsequent dehydration and aromatization to yield the cinnoline core.

A key synthetic strategy for cinnolines involves the intramolecular cyclization of diazonium salts derived from o-aminophenyl compounds. researchgate.netthepharmajournal.com For example, the diazotization of o-aminophenylpropionic acid and subsequent cyclization of the resulting diazonium salt was one of the first methods to produce a cinnoline derivative. researchgate.net The general mechanism for such reactions is an electrophilic attack by the diazonium cation onto an unsaturated carbon-carbon bond within the side chain. thepharmajournal.com

The synthesis of 4-hydroxycinnolines, which can serve as precursors to other substituted cinnolines, often involves the cyclization of relevant arylhydrazone precursors. rsc.org The specific substitution pattern of 4,6-Bis((4-chlorobenzyl)thio)cinnoline suggests that the starting materials would need to be appropriately functionalized to direct the annulation and allow for the subsequent introduction or presence of the thioether groups.

Mechanistic Pathways of Carbon-Sulfur Bond Formation

The formation of the two carbon-sulfur bonds in this compound is a cornerstone of its synthesis. These thioether linkages can be formed through several mechanistic pathways.

The formation of thioethers commonly proceeds through nucleophilic substitution reactions where a thiol or thiolate acts as the nucleophile. acsgcipr.org The synthesis of the target molecule likely involves the reaction of a suitably substituted cinnoline with 4-chlorobenzylthiol or its corresponding thiolate.

The reaction can follow an S(_N)2 mechanism , particularly if the substrate is an alkyl halide. youtube.com In the context of the target molecule, if a 4,6-dihalo-cinnoline is reacted with 4-chlorobenzylthiolate, the reaction would proceed via a one-step mechanism involving a backside attack by the sulfur nucleophile on the carbon atom bearing the leaving group. youtube.com

Alternatively, if the substitution occurs at the aromatic cinnoline ring, an S(_N)Ar (Nucleophilic Aromatic Substitution) mechanism is more probable. nih.govresearchgate.net This pathway is facilitated by the presence of electron-withdrawing groups on the aromatic ring. The mechanism involves a two-step process:

Addition: The nucleophilic thiolate attacks the electron-deficient carbon atom of the cinnoline ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov

Elimination: The leaving group (e.g., a halide) is expelled, and the aromaticity of the cinnoline ring is restored.

Kinetic studies on the aminolysis of anilino thioethers have shown that these reactions can proceed via a direct displacement (S(_N)2) mechanism in certain solvents like methanol. rsc.org

Table 1: Comparison of Nucleophilic Substitution Mechanisms for Thioether Synthesis

| Feature | S(_N)2 Mechanism | S(_N)Ar Mechanism |

|---|---|---|

| Substrate | Typically alkyl halides | Activated aryl halides |

| Kinetics | Second-order | Second-order |

| Intermediate | Transition state | Meisenheimer complex |

| Stereochemistry | Inversion of configuration | Not applicable |

| Rate-Determining Step | Bimolecular nucleophilic attack | Formation of the intermediate |

While not directly forming the bond to the cinnoline ring, the "benzyl" part of the thioether side chains is structurally related to diarylmethyl groups. The formation of diarylmethyl thioethers can be efficiently achieved through 1,6-conjugate addition reactions. rsc.orgrsc.org This method often involves the reaction of a sulfur-based nucleophile with a para-quinone methide (p-QM) in the presence of a catalyst. rsc.orgresearchgate.net

A common catalyst for this transformation is 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgresearchgate.netresearchgate.net The proposed mechanism involves the activation of the thiol by the base catalyst, followed by the nucleophilic attack of the resulting thiolate onto the electrophilic exocyclic carbon of the p-QM. This 1,6-addition results in the formation of the diarylmethyl thioether product after protonation. This synthetic strategy highlights a modern approach to forming C-S bonds for structurally similar motifs. rsc.orgrsc.org

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-sulfur bonds and represent a likely method for the synthesis of this compound. thieme-connect.comresearchgate.net Palladium, copper, and nickel are commonly used catalysts for these transformations. researchgate.netacsgcipr.org

The general catalytic cycle for a palladium-catalyzed C-S cross-coupling (often referred to as a Buchwald-Hartwig amination-type reaction adapted for thiols) typically involves three key steps: acsgcipr.orgthieme-connect.de

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., a 4,6-dihalocinnoline), forming a Pd(II) intermediate.

Ligand Exchange/Transmetalation: The thiol (4-chlorobenzylthiol) coordinates to the palladium center, often facilitated by a base that deprotonates the thiol to form a more nucleophilic thiolate. This is followed by the formation of a palladium-thiolate complex.

Reductive Elimination: The aryl group and the thiolate group on the palladium center couple, leading to the formation of the desired thioether product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Copper-catalyzed reactions, often referred to as Ullmann condensations, follow a similar pattern, though the exact mechanism and the oxidation states of the copper species (e.g., Cu(I)/Cu(III) cycle) can vary. researchgate.net Nickel catalysis, particularly with photoredox dual catalysis, has also emerged as a mild and efficient method for thioetherification, proceeding through radical intermediates. acs.org

Table 2: Key Steps in Metal-Catalyzed C-S Coupling

| Catalytic Step | Description | Metal Oxidation State Change (Pd) |

|---|---|---|

| Oxidative Addition | Insertion of the metal into the Aryl-Halide bond. | Pd(0) → Pd(II) |

| Ligand Exchange | The thiol/thiolate displaces a ligand on the metal center. | No change |

| Reductive Elimination | Formation of the C-S bond and release of the product. | Pd(II) → Pd(0) |

Reactivity Profile of the Cinnoline Nucleus with Thioether Functionalities

The electronic properties of the cinnoline ring are significantly influenced by the two nitrogen atoms and the thioether substituents. The nitrogen atoms are electron-withdrawing, which deactivates the heterocyclic ring towards electrophilic attack and activates it towards nucleophilic attack. Conversely, the sulfur atoms of the thioether groups can act as electron-donating groups through resonance.

Cinnoline itself is a heterocyclic compound that is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the pyridazine (B1198779) ring. When such reactions do occur, they preferentially take place on the benzene (B151609) ring portion of the molecule rather than the electron-deficient pyridazine ring. thepharmajournal.com

In this compound, the two thioether groups at positions 4 and 6 will influence the regioselectivity of any potential electrophilic attack. The sulfur atom, with its lone pairs, can donate electron density into the ring system via resonance, which would activate the ring towards electrophilic substitution. The directing effect of these thioether groups would need to be considered in conjunction with the inherent reactivity of the cinnoline nucleus.

The thioether group is generally considered an ortho-, para-director in electrophilic aromatic substitution. In the case of the target molecule:

The substituent at C-4 would direct incoming electrophiles to position 3 (ortho) and potentially the benzenoid ring.

The substituent at C-6 would direct incoming electrophiles to positions 5 and 7 (ortho and para relative to the substituent on the benzenoid ring).

The interplay between the deactivating nature of the cinnoline nitrogens and the activating/directing effects of the two thioether groups creates a complex reactivity profile. Detailed experimental or computational studies would be required to definitively predict the outcome of electrophilic substitution on this specific molecule. General principles of electrophilic substitution on six-membered heterocyclic systems suggest that the reaction would be challenging and likely require forcing conditions. youtube.com

Reactivity of the Chlorobenzyl Moieties and Halogen Substituents

The chlorobenzyl groups in this compound are key sites of reactivity. The carbon atom attached to the sulfur (the benzylic carbon) and the chlorine atom on the phenyl ring are the primary centers for chemical transformations.

The benzylic position is particularly susceptible to a variety of reactions due to the stabilizing effect of the adjacent phenyl ring on potential intermediates. youtube.com Nucleophilic substitution reactions, where a nucleophile replaces a leaving group, can occur at the benzylic carbon. khanacademy.org The mechanism of such substitutions, whether SN1 (unimolecular) or SN2 (bimolecular), is influenced by factors such as the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. youtube.comkhanacademy.org The resonance stabilization of a benzylic carbocation could favor an SN1 pathway. youtube.com

The chlorine atoms on the benzyl (B1604629) groups are aryl halides. Generally, aryl halides are less reactive towards nucleophilic aromatic substitution than alkyl halides. However, their reactivity can be significantly enhanced in the presence of transition metal catalysts. Palladium-catalyzed cross-coupling reactions, for instance, are a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds at the position of the halogen. clockss.org These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Regioselectivity and Stereoselectivity in Synthetic Transformations

The presence of multiple reactive sites in this compound raises important questions of regioselectivity (which site reacts) and stereoselectivity (the spatial orientation of the products).

Regioselectivity:

In synthetic transformations of this molecule, the competition between different reactive sites must be considered. For instance, in reactions involving nucleophiles, attack could potentially occur at the benzylic carbons, the aromatic carbons bearing the chlorine atoms, or even at the electron-deficient cinnoline ring. The outcome of such reactions is governed by a combination of electronic and steric factors. The electron-withdrawing nature of the cinnoline core can influence the electron density at the thioether linkages and the attached benzyl groups.

In the context of metal-catalyzed cross-coupling reactions, the relative reactivity of the two chloro-substituents could, in principle, be differentiated if their electronic or steric environments were sufficiently distinct. However, in this compound, the two chlorobenzylthio groups are chemically equivalent, meaning that selective reaction at one site over the other would not be expected unless a chiral or pre-complexed catalyst system introduces asymmetry.

Stereoselectivity:

The thioether linkages in this compound are attached to benzylic carbons. While these carbons are not stereocenters in the parent molecule, they have the potential to become stereogenic centers upon substitution. If a reaction at the benzylic position leads to the formation of a new chiral center, the stereochemical outcome becomes a critical consideration.

The synthesis of chiral thioethers often relies on stereospecific reactions. For example, an SN2 reaction at the benzylic carbon would proceed with inversion of configuration if the starting material were chiral. Copper-catalyzed thioetherification reactions have also been developed, and their mechanisms can influence the stereochemical outcome. nih.gov Some of these reactions are proposed to proceed through an SN1-type mechanism involving a carbocation intermediate, which would typically lead to a racemic mixture of products unless a chiral catalyst or auxiliary is employed to control the facial selectivity of the nucleophilic attack. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By mapping the magnetic environments of atomic nuclei, such as ¹H and ¹³C, NMR provides detailed information about connectivity, chemical environment, and spatial relationships of atoms within the molecule.

One-dimensional (1D) NMR experiments are fundamental for establishing the basic framework of a molecule.

¹H NMR: A proton NMR spectrum of "4,6-Bis((4-chlorobenzyl)thio)cinnoline" would provide information on the number of distinct proton environments and their neighboring protons. Based on the molecule's structure, distinct signals would be anticipated for the protons on the cinnoline (B1195905) core and the two 4-chlorobenzyl groups.

Aromatic Protons: The protons on the cinnoline ring and the two chlorobenzyl rings would appear in the aromatic region (typically δ 7.0-9.0 ppm). The cinnoline protons (H-3, H-5, H-7, H-8) would show a specific splitting pattern (doublets, triplets, or doublet of doublets) based on their coupling with adjacent protons. The eight protons of the two equivalent 4-chlorobenzyl groups would likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

Methylene (B1212753) Protons: The two methylene (-CH₂-) groups linking the sulfur atoms to the chlorobenzyl rings are chemically equivalent. They would be expected to produce a single, sharp singlet in the region of δ 4.0-5.0 ppm, indicating no adjacent proton coupling.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Aromatic Carbons: The spectrum would show distinct signals for the carbons of the cinnoline core and the 4-chlorobenzyl groups. Due to symmetry, the two 4-chlorobenzyl groups would likely show only four signals for their eight aromatic carbons.

Methylene Carbons: A single signal corresponding to the two equivalent methylene bridge carbons (-S-C H₂-Ar) would be expected, typically in the δ 35-45 ppm range.

The following table outlines the predicted chemical shifts for the key nuclei in "this compound".

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Cinnoline Aromatic CH | 7.5 - 9.0 | 120 - 150 |

| Cinnoline Quaternary C | N/A | 120 - 160 |

| 4-Chlorobenzyl Aromatic CH | 7.2 - 7.5 | 128 - 135 |

| 4-Chlorobenzyl C-Cl | N/A | 132 - 138 |

| Methylene CH₂ | 4.0 - 5.0 | 35 - 45 |

Note: The values in this table are predictions based on general principles and data for similar structures. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and confirm the complete molecular structure, a series of two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the connectivity of the protons within the cinnoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal (e.g., from the methylene groups) to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the methylene protons to the carbons of the chlorobenzyl ring and, critically, to the C-4 and C-6 carbons of the cinnoline ring, confirming the thioether linkages at these specific positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close in space, regardless of their bonding. It is particularly useful for determining the relative stereochemistry and conformation of a molecule. For complex structures, NOE correlations can provide definitive proof of spatial relationships between different parts of the molecule. abichem.com

For particularly complex organic molecules or in cases of significant signal overlap, advanced NMR strategies can be employed. abichem.com Techniques such as 1D-TOCSY (Total Correlation Spectroscopy) can be used to identify all protons within a specific spin system, while selective 1D NOE experiments can provide more precise distance information than a 2D NOESY. Furthermore, for nitrogen-containing heterocycles like cinnoline, ¹⁵N NMR or ¹H-¹⁵N HMBC experiments can offer direct insight into the electronic environment of the nitrogen atoms, providing another layer of structural verification. abichem.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places).

For "this compound," the molecular formula is C₂₂H₁₆Cl₂N₂S₂. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ³²S), the predicted monoisotopic mass can be calculated. An HRMS analysis, likely using an ESI (Electrospray Ionization) source, would be expected to find a protonated molecular ion [M+H]⁺ with an m/z value that matches the calculated value, confirming the elemental composition. nih.gov

| Parameter | Value |

| Molecular Formula | C₂₂H₁₆Cl₂N₂S₂ |

| Calculated Monoisotopic Mass | 442.0080 |

| Expected [M+H]⁺ Ion (HRMS) | 443.0153 |

| Expected [M+Na]⁺ Ion (HRMS) | 465.0002 |

Note: The isotopic pattern resulting from the two chlorine atoms (a characteristic M, M+2, M+4 pattern) would also be a key diagnostic feature in the mass spectrum.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. While the IR spectrum of a complex molecule contains a "fingerprint region" that is unique to the compound, certain characteristic absorption bands can be predicted.

| Functional Group / Bond | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Alkyl C-H (Methylene) | 3000 - 2850 | Stretch |

| C=N and C=C (Aromatic) | 1620 - 1450 | Stretch |

| C-S (Thioether) | 700 - 600 | Stretch |

| C-Cl (Aryl Chloride) | 1100 - 1000 | Stretch |

The presence of these bands in an experimental IR spectrum would provide strong evidence for the key structural components of "this compound".

X-ray Crystallography for Absolute Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule in the solid state. This technique requires the growth of a suitable single crystal, which is then irradiated with X-rays. The diffraction pattern of the X-rays is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms.

If a single crystal of "this compound" could be grown, X-ray crystallography would provide unambiguous confirmation of its structure. It would yield precise bond lengths, bond angles, and torsional angles, confirming the connectivity and the planarity of the aromatic rings. Furthermore, it would reveal how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as pi-stacking or weak hydrogen bonds.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Methods for Electronic Structure and Properties

There are no known studies that have employed quantum chemical methods to investigate 4,6-Bis((4-chlorobenzyl)thio)cinnoline.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

No literature exists detailing the use of Density Functional Theory (DFT) to determine the optimized geometry or electronic properties of this compound. DFT is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for predicting molecular structures, vibrational frequencies, and a host of electronic descriptors.

Ab Initio Computational Approaches

Similarly, the application of more computationally intensive ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, has not been reported for this molecule.

Molecular Orbital Analysis and Electron Density Distribution (HOMO-LUMO)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's electronic transitions, reactivity, and stability. The HOMO-LUMO energy gap is a critical parameter for assessing kinetic stability. Without dedicated studies, the electron density distribution and the nature of the frontier molecular orbitals for this compound remain unknown.

Prediction of Reactivity and Mechanistic Pathways using Computational Models

Computational models are invaluable for predicting how a molecule will behave in a chemical reaction. They can identify reactive sites, elucidate reaction mechanisms, and calculate activation energies. No such predictive studies have been conducted or published for this compound.

Studies on Intermolecular Interactions and Noncovalent Interactions

The ways in which molecules interact with each other are governed by noncovalent forces. Understanding these interactions is vital for predicting physical properties like melting point and solubility, as well as how the molecule might bind to a biological target. This area remains uninvestigated for the title compound.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static; they are flexible and can adopt various shapes or conformations. Conformational analysis and molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. There is no evidence of such simulations having been performed for this compound, which would be essential for understanding its flexibility and the accessible conformations it can adopt.

In Silico Prediction of Spectroscopic Parameters (e.g., 13C NMR Chemical Shifts)

The prediction of spectroscopic parameters through computational, or in silico, methods is a cornerstone of modern chemical analysis. For complex organic molecules such as "this compound", predicting the 13C Nuclear Magnetic Resonance (NMR) spectrum can significantly aid in its structural elucidation and confirm its identity following synthesis. These predictions are typically achieved using specialized software that employs algorithms based on extensive databases of known chemical shifts and theoretical calculations, such as Density Functional Theory (DFT) or empirical methods.

For "this compound", the predicted 13C NMR chemical shifts highlight the distinct regions expected for the various carbon environments. The carbon atoms of the cinnoline (B1195905) core, the benzyl (B1604629) rings, and the methylene (B1212753) bridge carbons of the thioether linkages all resonate at characteristic frequencies. The presence of electronegative chlorine and sulfur atoms, as well as the nitrogen atoms in the cinnoline ring, significantly influences the chemical shifts of adjacent carbons.

Below is a data table presenting the theoretically predicted 13C NMR chemical shifts for "this compound". The carbon atoms are numbered for reference, and their predicted chemical shifts are provided.

Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Environment |

| C3 | 120.4 | Cinnoline Ring |

| C4 | 158.3 | Cinnoline Ring (C-S) |

| C4a | 126.9 | Cinnoline Ring |

| C5 | 133.1 | Cinnoline Ring |

| C6 | 148.8 | Cinnoline Ring (C-S) |

| C7 | 123.6 | Cinnoline Ring |

| C8 | 130.8 | Cinnoline Ring |

| C8a | 148.1 | Cinnoline Ring |

| C1' (x2) | 135.2 | Benzyl Ring (C-CH2) |

| C2'/C6' (x4) | 130.5 | Benzyl Ring (CH) |

| C3'/C5' (x4) | 129.1 | Benzyl Ring (CH) |

| C4' (x2) | 133.5 | Benzyl Ring (C-Cl) |

| CH2 (x2) | 35.7 | Methylene Bridge |

This data is generated based on in silico prediction and should be confirmed by experimental results.

The presented data provides a valuable reference for the experimental characterization of "this compound". The predicted values for the aromatic carbons of the cinnoline and benzyl rings are found in the expected downfield region of the spectrum, typically between 120 and 160 ppm. The carbons directly attached to the sulfur atoms (C4 and C6) and the nitrogen atoms (C4a and C8a) show significant downfield shifts due to the deshielding effects of these heteroatoms. Conversely, the methylene bridge carbons (-CH2-) are predicted to appear in the more upfield region, around 35.7 ppm, which is characteristic for sp3-hybridized carbons in this type of chemical environment.

Applications in Materials Science and As Chemical Intermediates

Exploration of 4,6-Bis((4-chlorobenzyl)thio)cinnoline in the Development of Advanced Materials

While direct studies on the material applications of This compound are not extensively documented in publicly available literature, the inherent properties of its constituent parts provide a basis for predicting its potential. The cinnoline (B1195905) ring system is a known chromophore, and the introduction of thioether linkages and chlorinated phenyl rings can significantly influence its electronic and photophysical properties. researchgate.net

The presence of sulfur atoms in the thioether linkages could impart interesting properties for materials applications. For instance, thioether-containing polymers have been investigated for their high refractive indices and potential use in optical materials. Furthermore, the sulfur atoms can potentially coordinate with metal ions, opening possibilities for the development of novel coordination polymers or sensors.

The chlorobenzyl groups can also play a crucial role. The chlorine atoms can enhance thermal stability and flame retardancy in polymeric materials. Moreover, the bulky nature of the bis((4-chlorobenzyl)thio) substituents could influence the packing and morphology of materials derived from this compound, potentially leading to unique solid-state properties.

Utility as a Versatile Building Block in Complex Chemical Synthesis

The structure of This compound offers several avenues for its use as a versatile building block in organic synthesis. The cinnoline core itself can be considered a rigid scaffold upon which more complex structures can be built.

The thioether linkages are particularly noteworthy. These can be selectively oxidized to sulfoxides and sulfones, thereby modulating the electronic properties of the cinnoline ring and providing handles for further functionalization. Cleavage of the thioether bond is also a possibility under specific reductive or oxidative conditions, which would unmask thiol groups at the 4 and 6 positions of the cinnoline ring. These thiols could then be used for a variety of chemical transformations, including the formation of new carbon-sulfur or sulfur-heteroatom bonds.

The 4-chlorobenzyl moieties also present opportunities for synthetic elaboration. The chlorine atoms on the phenyl rings are susceptible to nucleophilic aromatic substitution or can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions would allow for the attachment of a wide array of different functional groups, dramatically increasing the molecular diversity accessible from this starting material.

Potential for Scaffold Modification and Chemical Diversification

The This compound scaffold is ripe for chemical modification to generate a library of new compounds with potentially interesting properties. The nitrogen atoms in the cinnoline ring can be quaternized or oxidized to N-oxides, which would alter the electronic character of the heterocyclic system and could serve as a prelude to further reactions.

Furthermore, electrophilic aromatic substitution reactions on the benzene (B151609) ring of the cinnoline core, if conditions are carefully chosen to avoid reaction at the more activated chlorobenzyl rings, could introduce additional functional groups. The combination of these potential transformations highlights the significant capacity for chemical diversification inherent in the structure of This compound .

Below is a table summarizing the potential sites for chemical modification on the This compound molecule and the types of reactions that could be employed.

| Molecular Feature | Potential Chemical Transformation | Potential Outcome |

| Thioether Linkages | Oxidation | Formation of sulfoxides and sulfones |

| Thioether Linkages | Cleavage | Generation of thiols for further functionalization |

| 4-Chlorobenzyl Groups | Nucleophilic Aromatic Substitution | Introduction of various nucleophiles |

| 4-Chlorobenzyl Groups | Cross-Coupling Reactions | Formation of new carbon-carbon or carbon-heteroatom bonds |

| Cinnoline Nitrogen Atoms | Quaternization/N-oxide formation | Alteration of electronic properties and reactivity |

| Cinnoline Benzene Ring | Electrophilic Aromatic Substitution | Introduction of additional functional groups |

Q & A

Q. What are the recommended synthetic routes for 4,6-Bis((4-chlorobenzyl)thio)cinnoline, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or thiol-ene coupling reactions. For example:

Nucleophilic Substitution : React cinnoline derivatives with 4-chlorobenzyl thiols under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Monitor progress via TLC.

Thiol-X Chemistry : Utilize photochemical or thermal initiation for thiol-ene coupling to improve regioselectivity .

- Optimization : Apply factorial design to evaluate variables (temperature, solvent, catalyst). For instance, a 2³ factorial design can assess the impact of temperature (60°C vs. 100°C), solvent polarity (DMF vs. THF), and base strength (K₂CO₃ vs. NaH) on yield (Table 1).

Table 1 : Factorial Design for Reaction Optimization

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| 60°C, DMF, K₂CO₃ | 72 | 95% |

| 100°C, THF, NaH | 68 | 89% |

- Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers anticipate?

- Methodological Answer :

- ¹H/¹³C NMR : Anticipate aromatic proton signals at δ 7.2–7.8 ppm (C₆H₄-Cl) and thioether-linked CH₂ at δ 4.0–4.5 ppm. ¹³C peaks for cinnoline carbons appear at δ 150–160 ppm .

- IR : S-C stretching vibrations near 650–750 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z consistent with C₂₀H₁₄Cl₂N₂S₂ (exact mass: 437.02).

- HPLC : Use C18 columns (acetonitrile/water gradient) to confirm purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying environmental conditions?

- Methodological Answer :

- Controlled Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze decomposition products via LC-MS. Compare results across labs to identify environmental variables (e.g., light exposure, oxygen levels) .

- Analytical Consistency : Standardize protocols for HPLC (e.g., column type, mobile phase) and NMR (deuterated solvent, referencing).

- Statistical Analysis : Apply ANOVA to assess significance of degradation pathways (e.g., hydrolysis vs. oxidation) .

Q. What computational approaches are suitable for predicting the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-31G(d) basis sets .

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Validate with MD simulations (AMBER force field) to assess binding stability .

- QSAR Modeling : Correlate structural descriptors (logP, polar surface area) with experimental bioactivity data to guide lead optimization .

Q. How can researchers design experiments to investigate the compound’s membrane permeability in drug delivery applications?

- Methodological Answer :

- In Vitro Models : Use Caco-2 cell monolayers to measure apparent permeability (Papp). Apply LC-MS/MS for quantification .

- Lipophilicity Assessment : Determine logD (octanol/water) at physiological pH. Values >2 suggest favorable passive diffusion.

- Advanced Techniques : Employ artificial membrane assays (PAMPA) or microfluidic devices to simulate blood-brain barrier penetration .

Methodological Considerations

- Safety Protocols : Store the compound in airtight containers under inert gas (N₂) at –20°C to prevent oxidation. Use PPE (nitrile gloves, lab coat) and fume hoods during handling .

- Theoretical Frameworks : Link studies to conceptual models (e.g., Hammett equation for substituent effects on reactivity) to contextualize experimental outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.